1-(4-Chloro-2-nitrophenyl)piperidine-4-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 1-(4-Chloro-2-nitrophenyl)piperidine-4-carboxylic acid typically involves several steps. One common method includes the nitration of 4-chlorophenylpiperidine followed by carboxylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar steps but are optimized for larger scale production, often incorporating continuous flow techniques and advanced purification methods to achieve high yields and purity .
Chemical Reactions Analysis
1-(4-Chloro-2-nitrophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of the nitro group to an amine can be achieved using reagents like tin(II) chloride or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts. The major products formed depend on the specific reaction and conditions used .
Scientific Research Applications
1-(4-Chloro-2-nitrophenyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and receptor binding.
Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-nitrophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which may interact with biological receptors or enzymes. The chloro group can participate in substitution reactions, potentially modifying the activity of the compound . The pathways involved often depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-Chloro-2-nitrophenyl)piperidine-4-carboxylic acid can be compared with similar compounds such as:
1-(4-Bromo-2-nitrophenyl)piperidine-4-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
1-(4-Chloro-2-aminophenyl)piperidine-4-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
1-(4-Chloro-2-nitrophenyl)piperidine-4-acetic acid: Similar structure but with an acetic acid group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(4-chloro-2-nitrophenyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c13-9-1-2-10(11(7-9)15(18)19)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKBFKPPCHIJAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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